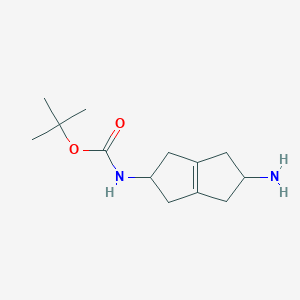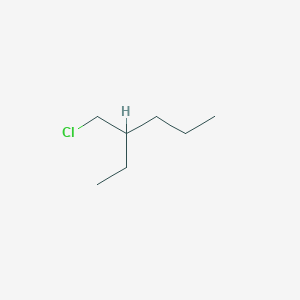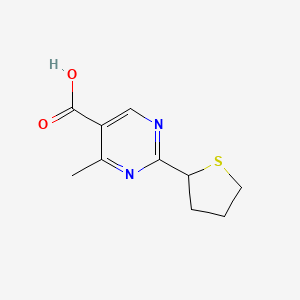
4-Methyl-2-(thiolan-2-yl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(thiolan-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a thiolan-2-yl group at the 2-position and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(thiolan-2-yl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a 2-halo derivative with sulfur-containing reagents . The cyclization can be achieved through [3+3], [4+2], or [5+1] heterocyclization reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(thiolan-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiolan-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-Methyl-2-(thiolan-2-yl)pyrimidine-5-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(thiolan-2-yl)pyrimidine-5-carboxylic acid is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving oxidative processes and interactions with enzymes or receptors .
Comparison with Similar Compounds
2-Thioxopyrimidines: These compounds share the pyrimidine core with an exocyclic sulfur atom at the 2-position.
Thiophene Derivatives: These compounds contain a thiophene ring and exhibit similar chemical reactivity.
Uniqueness: 4-Methyl-2-(thiolan-2-yl)pyrimidine-5-carboxylic acid is unique due to the presence of both a thiolan-2-yl group and a carboxylic acid group on the pyrimidine ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H12N2O2S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
4-methyl-2-(thiolan-2-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2S/c1-6-7(10(13)14)5-11-9(12-6)8-3-2-4-15-8/h5,8H,2-4H2,1H3,(H,13,14) |
InChI Key |
BBJSKGNNQXSYAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2CCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




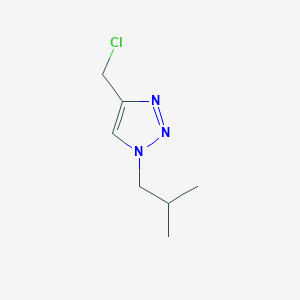

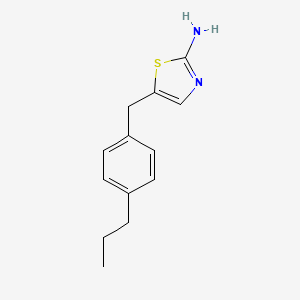
![N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13177170.png)

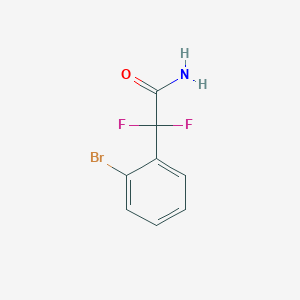
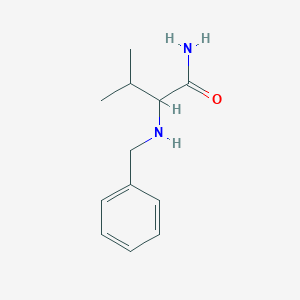
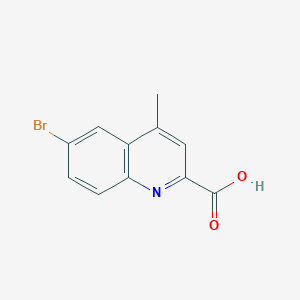
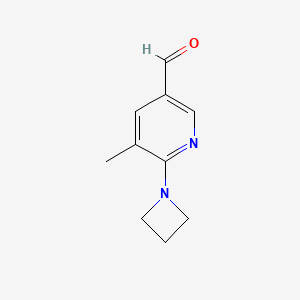
![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline](/img/structure/B13177203.png)
